molecular formula C23H29Cl2N3O3 B2941027 (E)-methyl 2-(2-(4-cinnamylpiperazin-1-yl)acetamido)benzoate dihydrochloride CAS No. 1217247-18-1

(E)-methyl 2-(2-(4-cinnamylpiperazin-1-yl)acetamido)benzoate dihydrochloride

Cat. No.: B2941027
CAS No.: 1217247-18-1
M. Wt: 466.4
InChI Key: HRNDWSGPEYKVJP-WRQJSNHTSA-N
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Description

(E)-methyl 2-(2-(4-cinnamylpiperazin-1-yl)acetamido)benzoate dihydrochloride is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a piperazine ring substituted with a cinnamyl group, an acetamido linkage, and a benzoate ester, making it a molecule of interest for its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(2-(4-cinnamylpiperazin-1-yl)acetamido)benzoate dihydrochloride typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with cinnamyl chloride under basic conditions to form 4-cinnamylpiperazine.

    Acetamido Linkage Formation: The 4-cinnamylpiperazine is then reacted with 2-bromoacetamide to introduce the acetamido group.

    Esterification: The final step involves the esterification of the resulting compound with methyl 2-aminobenzoate in the presence of a suitable catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cinnamyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the amide or ester functionalities, potentially converting them to amines or alcohols, respectively.

    Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (E)-methyl 2-(2-(4-cinnamylpiperazin-1-yl)acetamido)benzoate dihydrochloride can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

Biologically, this compound may exhibit activity as a ligand for certain receptors or enzymes, making it useful in the study of biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a pharmaceutical agent. It could be investigated for its efficacy in treating various conditions, particularly those involving the central nervous system due to the presence of the piperazine ring.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (E)-methyl 2-(2-(4-cinnamylpiperazin-1-yl)acetamido)benzoate dihydrochloride would depend on its specific biological target. The piperazine ring is known to interact with neurotransmitter receptors, suggesting potential activity in modulating neurotransmission. The cinnamyl group may enhance binding affinity through hydrophobic interactions, while the acetamido and benzoate groups could contribute to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-Cinnamylpiperazine: Shares the piperazine and cinnamyl moieties but lacks the acetamido and benzoate groups.

    Methyl 2-aminobenzoate: Contains the benzoate ester but lacks the piperazine and cinnamyl functionalities.

    N-(2-(4-Cinnamylpiperazin-1-yl)ethyl)acetamide: Similar structure but with different ester and amide linkages.

Uniqueness

(E)-methyl 2-(2-(4-cinnamylpiperazin-1-yl)acetamido)benzoate dihydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

methyl 2-[[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetyl]amino]benzoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3.2ClH/c1-29-23(28)20-11-5-6-12-21(20)24-22(27)18-26-16-14-25(15-17-26)13-7-10-19-8-3-2-4-9-19;;/h2-12H,13-18H2,1H3,(H,24,27);2*1H/b10-7+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNDWSGPEYKVJP-WRQJSNHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2CCN(CC2)CC=CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2CCN(CC2)C/C=C/C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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